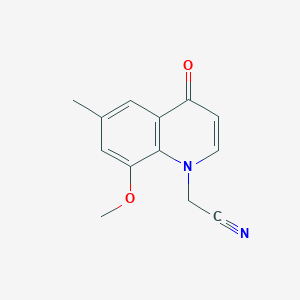

2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

2-(8-methoxy-6-methyl-4-oxoquinolin-1-yl)acetonitrile |

InChI |

InChI=1S/C13H12N2O2/c1-9-7-10-11(16)3-5-15(6-4-14)13(10)12(8-9)17-2/h3,5,7-8H,6H2,1-2H3 |

InChI Key |

PZTYDWRCMHVWIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)N(C=CC2=O)CC#N |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Cyclocondensation

Microwave irradiation under solvent-free conditions has emerged as a high-efficiency method for constructing the quinoline core. A representative protocol involves:

-

Reacting 8-methoxy-4-methyl-2-oxo-2H-coumarin-6-carbaldehyde (1 ) with malononitrile under microwave irradiation (300 W, 100–120°C, 7–10 min) to form [(8-methoxy-4-methyl-2-oxo-2H-coumarin-6-yl)methylidene]propanedinitrile (3 ).

-

Subsequent reduction or functionalization introduces the acetonitrile moiety.

Key Data:

This method minimizes side reactions and reduces reaction times compared to conventional heating.

Friedländer Quinoline Synthesis with Chloramine-T Catalysis

Chloramine-T catalyzes the cyclocondensation of 2-amino-5-methoxy-3-methylacetophenone with ethyl acetoacetate to form the quinoline skeleton.

Procedure:

-

Mix 2-amino-5-methoxy-3-methylacetophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and Chloramine-T (10 mol%) in acetonitrile.

-

Reflux at 85°C for 3 hours.

-

Purify via column chromatography (hexane:ethyl acetate = 4:1).

Optimization Insights:

Acetonitrile Functionalization via Michael Addition

Introducing the acetonitrile group post-quinoline formation ensures regioselectivity. A two-step strategy is employed:

-

Synthesize 8-methoxy-6-methyl-4-oxoquinoline (4 ) via Buchwald–Hartwig coupling (Chart 5,).

-

React 4 with acrylonitrile in DMSO at 100°C for 10 h using triethylamine as a base.

Reaction Scheme:

Characterization Data:

Comparative Analysis of Methodologies

| Method | Yield | Time | Key Advantage |

|---|---|---|---|

| Microwave cyclocondensation | 80–92% | 10 min | Rapid, solvent-free |

| Chloramine-T catalysis | 95% | 3 h | High regioselectivity |

| Michael addition | 65–70% | 10 h | Mild conditions, scalable |

Trade-offs:

-

Microwave methods excel in speed but require specialized equipment.

-

Chloramine-T offers high yields but generates stoichiometric byproducts.

Spectroscopic Validation and Purity Control

-

IR Spectroscopy: Confirm C≡N (2220 cm⁻¹) and δ-lactone (1723 cm⁻¹) stretches.

-

1H NMR: Methoxy (δ 3.81 ppm) and quinoline CH (δ 6.87 ppm) protons verify substitution patterns.

-

HPLC Purity: >98% achieved via ethanol/water recrystallization.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: Conversion of the methoxy group to a hydroxyl group.

Reduction: Reduction of the nitrile group to an amine.

Substitution: Replacement of the methoxy group with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated quinoline derivative, while reduction could produce an amine-substituted quinoline.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetonitrile possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial DNA synthesis and cell wall integrity.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. In vitro assays using different cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that the compound significantly inhibits cell proliferation. The IC50 values were determined to be in the low micromolar range, indicating strong potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| HeLa | 12.5 | Cell cycle arrest |

Antioxidant Activity

The antioxidant capacity of This compound has also been investigated. In a study assessing oxidative stress in cellular models, the compound demonstrated a significant reduction in malondialdehyde levels while enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase. This suggests its potential use in formulations aimed at combating oxidative stress-related diseases.

Photophysical Properties

The compound exhibits interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in display technologies.

Synthesis of Novel Materials

Recent research has explored the use of This compound as a precursor for synthesizing novel polymeric materials with enhanced thermal and mechanical properties. These materials are being investigated for use in coatings and composites.

Case Studies

-

Anticancer Study on MCF-7 Cells

- Researchers treated MCF-7 cells with varying concentrations of the compound and observed dose-dependent inhibition of cell growth.

- Flow cytometry analysis indicated that treated cells underwent apoptosis, evidenced by increased annexin V staining.

-

Antioxidant Efficacy Assessment

- In a controlled experiment, cells were exposed to oxidative stress conditions, followed by treatment with the compound.

- Results showed a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls.

-

Material Development

- A study focused on integrating the compound into polymer matrices demonstrated improved flexibility and thermal stability.

- The resulting materials were characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Mechanism of Action

The mechanism of action of 2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Analogs

2-(6-Chloro-4-oxoquinolin-1(4H)-yl)acetonitrile

- Structural Differences : Replaces the 8-methoxy and 6-methyl groups with a 6-chloro substituent.

- Commercial Status : Discontinued in CymitQuimica’s catalog, possibly due to synthesis challenges or stability issues .

Quinoxaline Derivatives (e.g., Compound 3f)

- Core Heterocycle: Quinoxaline (two nitrogen atoms) vs. quinoline (one nitrogen atom).

- Substituents : Features a 6-methoxy group and phenyl ring, similar to the methoxy and methyl groups in the target compound.

- Bioactivity : Exhibits herbicidal and fungicidal activities, highlighting the role of methoxy and acetonitrile groups in pesticidal applications .

Heterocycles with Acetonitrile Moieties

Coumarin Derivatives (e.g., Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile)

- Core Heterocycle: Coumarin (oxygen-containing) vs. quinoline (nitrogen-containing).

- Electronic Properties: DFT studies show non-planar structures with HOMO-LUMO orbitals localized on the aromatic system, influencing charge distribution and reactivity. The target compound may exhibit similar electronic behavior due to its conjugated quinoline core .

1,2,4-Triazole Derivatives

Comparative Analysis Table

Key Findings and Implications

- Heterocycle Influence: Quinoline and quinoxaline cores offer distinct electronic environments, with the latter’s dual nitrogen atoms enabling broader pesticidal applications .

- Synthetic Challenges : Commercial discontinuation of some analogs (e.g., 6-Cl derivative) underscores the importance of substituent selection in stability and scalability .

Biological Activity

2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

It contains a quinoline core, which is known for various biological activities, including antimicrobial and anticancer properties. The methoxy and methyl groups contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were noted to be in the range of 62.5 µg/mL to 78.12 µg/mL against E. coli and E. faecalis respectively .

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer potential. In vitro studies involving cell lines such as HeLa (cervical cancer) and A549 (lung cancer) demonstrated that certain derivatives exhibit significant antiproliferative effects. For instance, IC50 values were reported at approximately 226 µg/mL for HeLa cells, indicating a promising avenue for further research in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoline derivatives, including this compound, evaluated their antibacterial activity against MRSA strains. The results showed that these compounds could inhibit bacterial growth effectively, suggesting their potential use as alternative antibiotics in treating resistant infections.

Case Study 2: Anticancer Potential

In another study focusing on the antiproliferative effects of quinoline-based compounds, researchers found that modifications to the quinoline structure significantly enhanced cytotoxicity against cancer cell lines. The study emphasized the importance of structural variations in developing more potent anticancer agents .

Research Findings Summary

| Activity | Tested Compound | MIC/IC50 Values | Target Organism/Cell Line |

|---|---|---|---|

| Antimicrobial | This compound | 62.5 - 78.12 µg/mL | E. coli, S. aureus |

| Anticancer | Quinoline derivatives (including the compound) | IC50 = 226 µg/mL | HeLa cells |

| Anticancer | Quinoline derivatives | IC50 = 242.52 µg/mL | A549 cells |

Q & A

Q. What are the recommended synthetic routes for 2-(8-Methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetonitrile?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. For example, a chloro-substituted quinolinone intermediate (e.g., 6-chloro-4-oxoquinoline) can undergo nucleophilic substitution with acetonitrile derivatives. Key steps include:

- Step 1 : Alkylation of the quinolinone nitrogen using bromoacetonitrile or chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).

- Step 2 : Methoxy and methyl group introductions via Friedel-Crafts alkylation or palladium-catalyzed coupling, depending on precursor availability.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.3–2.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₃H₁₂N₂O₂: 228.0903) .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer :

- Solubility : Soluble in DMSO, DMF, and methanol; sparingly soluble in water.

- Storage : Store at –20°C in airtight, light-protected containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation from a saturated acetonitrile/ethanol solution.

- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15:1). Compare bond lengths (e.g., C≡N: ~1.16 Å) and torsion angles to validate the acetonitrile orientation .

Q. What strategies address contradictory biological activity data in different assay systems?

- Methodological Answer :

- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to control for metabolic variability.

- Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to target proteins (e.g., kinases).

- Computational Validation : Perform molecular docking (AutoDock Vina) to assess interactions with active sites, adjusting protonation states with tools like MarvinSketch .

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

- Methodological Answer :

- Analog Synthesis : Modify the methoxy (e.g., replace with ethoxy) or methyl groups (e.g., introduce halogens) to probe steric/electronic effects.

- Activity Profiling : Test analogs in enzymatic assays (e.g., IC₅₀ determination for kinase inhibition) and compare with parent compound.

- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent properties (logP, polarizability) with activity trends .

Q. What are the challenges in interpreting NMR spectra for tautomeric forms of this compound?

- Methodological Answer :

- Dynamic NMR : Conduct variable-temperature ¹H NMR (e.g., 25–80°C) to detect tautomerization (e.g., keto-enol shifts in the quinolinone ring).

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track nitrogen environment changes.

- DFT Calculations : Optimize tautomeric structures at the B3LYP/6-31G(d) level and compare experimental vs. simulated chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.